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Compound of Interest

Methyl 2-chloro-6-
Compound Name: o
methoxyisonicotinate

Cat. No.: B079502

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2-chloro-6-methoxyisonicotinate. Due to the limited availability of direct experimental spectra
in public databases, this document presents a combination of available mass spectrometry
data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data
based on the analysis of structurally similar compounds and established spectroscopic
principles. Detailed, generalized experimental protocols for obtaining such data are also
included to facilitate laboratory work.

Chemical Structure and Properties

IUPAC Name: Methyl 2-chloro-6-methoxyisonicotinate Molecular Formula: CsHsCINO3
Molecular Weight: 201.61 g/mol CAS Number: 42521-10-8

Mass Spectrometry Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation
pattern of a compound. The available data for Methyl 2-chloro-6-methoxyisonicotinate is
summarized below.
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Parameter Value Reference
lonization Mode Electrospray lonization (ESI) Predicted
Mass Analyzer Quadrupole Predicted
[M+H]* (m/z) 202.02655

Predicted Spectroscopic Data

The following sections detail the predicted *H NMR, 13C NMR, and IR spectra for Methyl 2-
chloro-6-methoxyisonicotinate. These predictions are derived from established chemical
shift and absorption frequency ranges for the functional groups present in the molecule,
including the substituted pyridine ring, the methyl ester, and the methoxy group.

Predicted *H NMR Data (CDCI3, 400 MHz)

Chemical Shift . . .

Multiplicity Integration Assignment
(ppm)
~7.3-7.5 S 1H H-5 (Pyridine ring)
~6.8-7.0 S 1H H-3 (Pyridine ring)
~3.9-4.1 S 3H OCHs (Methoxy)
~3.8-4.0 S 3H OCHs (Ester)

Predicted **C NMR Data (CDCIs, 100 MHz)
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Chemical Shift (ppm) Assignment
~164 - 166 C=0 (Ester)
~160 - 162 C-6 (C-OCHs)
~150 - 152 C-2 (C-Cl)

~145 - 147 C-4 (C-COOCHS5)
~110-112 C-5

~105 - 107 C-3

~53-55 OCHs (Methoxy)
~52 - 54 OCHs (Ester)

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment
3100-3000 Medium Aromatic C-H Stretch
2990-2850 Medium Aliphatic C-H Stretch (CHs)
1735-1720 Strong C=0 Stretch (Ester)
) C=C/C=N Ring Stretch
1600-1580 Medium-Strong o
(Pyridine)
) C=C/C=N Ring Stretch
1480-1440 Medium o
(Pyridine)
Asymmetric C-O-C Stretch
1300-1250 Strong
(Ester & Methoxy)
Symmetric C-O-C Stretch
1150-1050 Strong
(Ester & Methoxy)
850-750 Strong C-CI Stretch

Experimental Protocols
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The following are detailed, generalized methodologies for obtaining the spectroscopic data
presented above. These protocols are intended as a starting point and may require
optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:
e Sample Preparation:

o Weigh approximately 5-10 mg of Methyl 2-chloro-6-methoxyisonicotinate.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.
e Instrument Setup:
o Use a 400 MHz (or higher) NMR spectrometer.
o Tune and shim the instrument to the CDCls lock signal.
e 1H NMR Acquisition:
o Acquire the spectrum using a standard single-pulse experiment.

o Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,
relaxation delay of 1-5 seconds, and 16-64 scans.

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

o Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and 1024-4096 scans.
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» Data Processing:

o Apply Fourier transformation, phase correction, and baseline correction to the acquired
Free Induction Decays (FIDs).

o Reference the spectra to the TMS signal at 0.00 ppm for *H and 77.16 ppm for the residual
CDCls signal in the 3C spectrum.

o Integrate the peaks in the *H spectrum and pick peaks for both *H and *3C spectra.

Data Acquisition

Sample Preparation |—>| Acquire 13C Spectrum | Data Processing
I I
| Weigh Sample |—>| Dissolve in CDCI3 |—>| Transfer to NMR Tube | Instrument Setup | [ I Fourier Transform & Phasing |—>| Reference to TMS |—>| Peak Picking & Integration |
Acquire 1H Spectrum
V)

Click to download full resolution via product page
Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent

such as isopropanol and allowing it to dry completely.

e Background Spectrum:
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o Acquire a background spectrum of the empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Sample Analysis:

o Place a small amount of the solid Methyl 2-chloro-6-methoxyisonicotinate powder onto
the ATR crystal, ensuring complete coverage of the crystal surface.

o Apply pressure using the ATR accessory's pressure arm to ensure good contact between
the sample and the crystal.

e Spectrum Acquisition:

o Acquire the IR spectrum over a range of 4000-400 cm™1.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

» Data Processing:

o Perform an ATR correction if necessary to account for the wavelength-dependent depth of
penetration of the evanescent wave.

o Identify and label the characteristic absorption bands.

Preparation Analysis Processing
Clean ATR Crystal |—> Acquire Background Place Sample on Crystal |—>| Apply Pressure —>| Acquire Spectrum | ATR Correction —>| Identify Bands

Click to download full resolution via product page

Caption: Workflow for FT-IR Spectroscopic Analysis (ATR).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular
formula.
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Methodology (LC-MS with ESI):
e Sample Preparation:

o Prepare a stock solution of Methyl 2-chloro-6-methoxyisonicotinate in a suitable
solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

o Dilute the stock solution to a final concentration of 1-10 pg/mL with the mobile phase.
e Instrumentation:

o Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an
Electrospray lonization (ESI) source.

e LC Conditions (for sample introduction):
o Ashort C18 column can be used for sample introduction and desalting.

o Asimple isocratic or gradient elution with water and acetonitrile (both containing 0.1%
formic acid to promote protonation) is typically sufficient.

e MS Conditions:
o Operate the ESI source in positive ion mode.

o Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas
flow and temperature to maximize the signal of the protonated molecule [M+H]*.

o Acquire data in full scan mode over a mass range that includes the expected molecular
ion (e.g., m/z 100-500).

o Data Analysis:
o ldentify the peak corresponding to the protonated molecule [M+H]*.

o Determine the exact mass and compare it with the theoretical mass to confirm the
elemental composition (if using a high-resolution mass spectrometer).
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Sample Preparation LC-MS Analysis Data Analysis
Prepare Stock Solution —# Dilute to Working Conc. Inject into LC-MS — Electrospray lonization —# Mass Detection Identify [M+H]+ —® Confirm Exact Mass
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Caption: Workflow for LC-MS Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-chloro-6-
methoxyisonicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079502#spectroscopic-data-nmr-ir-ms-of-methyl-2-
chloro-6-methoxyisonicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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